2-Decenoyl carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decenoyl carnitine: is a medium-chain acylcarnitine that plays a significant role in fatty acid metabolism. It is derived from L-carnitine, which is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl CoA, a key molecule in the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Decenoyl carnitine can be synthesized through the esterification of L-carnitine with 2-decenoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Decenoyl carnitine can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated acylcarnitines.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated acylcarnitines.
Substitution: Various ester and amide derivatives
Scientific Research Applications
Chemistry: 2-Decenoyl carnitine is used as a reference standard in analytical chemistry for the quantification of acylcarnitines in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-TQMS) .
Biology: In biological research, this compound serves as a biomarker for metabolic disorders, particularly those involving fatty acid oxidation. It is used to study the metabolic pathways and the role of acylcarnitines in cellular energy production .
Medicine: Clinically, this compound is investigated for its potential role in diagnosing and monitoring metabolic diseases such as very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic assays and therapeutic agents targeting metabolic disorders .
Mechanism of Action
2-Decenoyl carnitine functions by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation. This process generates acetyl CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell. The compound interacts with carnitine acyltransferases, enzymes that catalyze the transfer of acyl groups from acyl-CoA to carnitine, forming acylcarnitines .
Comparison with Similar Compounds
2-Dodecenoyl carnitine: Another medium-chain acylcarnitine with a similar structure but a longer carbon chain.
Acetyl carnitine: A short-chain acylcarnitine involved in the transport of acetyl groups.
Palmitoyl carnitine: A long-chain acylcarnitine involved in the transport of palmitic acid .
Uniqueness: 2-Decenoyl carnitine is unique due to its specific role in the metabolism of medium-chain fatty acids. Its structure allows it to act as a diagnostic biomarker for specific metabolic disorders, making it valuable in both clinical and research settings .
Properties
Molecular Formula |
C17H31NO4 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+ |
InChI Key |
MITAQTMTDSXVQD-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.